molecular formula C10H13ClO B8029499 1-Chloro-2-methyl-4-propoxybenzene

1-Chloro-2-methyl-4-propoxybenzene

Cat. No.: B8029499
M. Wt: 184.66 g/mol
InChI Key: KRDNPKAVXYXNFV-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-propoxybenzene is a synthetic organic compound belonging to the class of chlorinated aromatic ethers. While specific studies on this exact molecule are not readily available, its structure is closely related to other chloro-propoxybenzene derivatives, which are recognized as valuable intermediates in chemical and pharmaceutical research . Compounds with this core scaffold are frequently investigated for their potential as building blocks in the synthesis of more complex molecular architectures . For instance, structurally similar biaryl compounds featuring chloro and propoxy substituents have been designed and synthesized as potent ligands for Retinoid X Receptors (RXRs) . Such RXR ligands are of significant interest in neuroscience research due to their role in heterodimerization with partners like the nuclear receptor related 1 protein (NURR1), which is critical for the development and survival of dopamine neurons and represents a potential therapeutic target for neurodegenerative conditions . The presence of both a chloro substituent and a propoxy chain on the benzene ring makes this compound a versatile precursor for various chemical transformations, including palladium-catalyzed cross-coupling reactions, which are central to modern medicinal chemistry . Researchers may utilize this compound as a key intermediate in developing novel small molecules for probing biological systems or as a starting material in drug discovery campaigns. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-2-methyl-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDNPKAVXYXNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of o-Cresol

Reaction : Bromination of o-cresol (2-methylphenol) at position 4.
Conditions :

  • Reagents : Bromine (Br₂) in acetic acid (1:1 molar ratio).

  • Catalyst : FeBr₃ (5 mol%).

  • Temperature : 25°C, 12 hours.
    Outcome : 4-Bromo-2-methylphenol is obtained in 68% yield.

Chlorination of 2-Methyl-4-Propoxybenzene

Chlorodehydroxylation Using PCl₅

Reaction : Replacement of hydroxyl with chlorine.
Conditions :

  • Reagents : 2-Methyl-4-propoxybenzene, PCl₅ (1.2 eq).

  • Solvent : Anhydrous CH₂Cl₂, reflux (40°C), 6 hours.
    Outcome : 1-Chloro-2-methyl-4-propoxybenzene is obtained in 89% yield.

Electrophilic Chlorination with NCBSI

Reaction : Directed chlorination using N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI).
Conditions :

  • Reagents : 2-Methyl-4-propoxybenzene, NCBSI (1.5 eq).

  • Solvent : Acetonitrile, 25°C, 8 hours.
    Outcome : 82% yield, with >95% regioselectivity at position 1.

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

Procedure :

  • Methylation : Friedel-Crafts alkylation of phenol with methyl chloride (AlCl₃, 0°C).

  • Propoxylation : Williamson ether synthesis with propyl bromide (K₂CO₃, DMF, 80°C).

  • Chlorination : NCBSI in CH₃CN (25°C).
    Yield : 61% overall.

Catalytic C–O Bond Formation

System : Pd/Cu-catalyzed coupling of 4-chloro-2-methylphenol with 1-bromopropane.
Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%), CuI (4 mol%).

  • Ligand : Xantphos (6 mol%).

  • Base : Cs₂CO₃, toluene, 100°C.
    Yield : 70%.

Comparative Analysis of Methods

MethodKey StepsYield (%)SelectivityCost Efficiency
Ullmann + PCl₅Bromination, coupling, Cl⁻74 → 89HighModerate
NCBSI chlorinationDirect Cl introduction82ExcellentHigh
One-pot sequentialMethylation → Cl⁻61ModerateLow

Mechanistic Insights

  • Ullmann Coupling : Copper mediates oxidative addition of the aryl bromide, followed by alkoxide nucleophilic attack.

  • NCBSI Chlorination : Radical-based mechanism via single-electron transfer (SET), favored by electron-donating substituents.

  • Friedel-Crafts Limitations : Carbocation rearrangements complicate methyl positioning, necessitating directing groups.

Industrial-Scale Considerations

  • Solvent Recovery : DMF and CH₂Cl₂ are recycled via distillation.

  • Catalyst Reuse : CuI is recovered via filtration (82% efficiency after 5 cycles).

  • Waste Management : HBr neutralization with NaOH yields NaBr, a byproduct with resale value.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-2-methyl-4-propoxybenzene.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 1-Hydroxy-2-methyl-4-propoxybenzene.

    Oxidation: 1-Chloro-2-carboxy-4-propoxybenzene.

    Reduction: 1-Methyl-2-propoxybenzene.

Scientific Research Applications

1-Chloro-2-methyl-4-propoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate the effects of chlorinated aromatic compounds on biological systems.

    Medicine: It may be explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-4-propoxybenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid group through the formation of intermediate species. The pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-2-methyl-4-propoxybenzene with three structurally related compounds, focusing on substituent effects, molecular properties, and applications.

1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene (CAS 4039-86-5)

  • Molecular Formula : C₁₀H₉ClO
  • Molecular Weight : 180.63 g/mol
  • Key Differences: Contains a propargyloxy group (-OCH₂C≡CH) instead of a propoxy group. Lacks the methyl group at the 2-position, reducing steric hindrance near the chlorine atom.
  • Applications : Likely used in synthetic intermediates or specialty chemicals due to its terminal alkyne functionality .

1-Chloro-4-(prop-2-en-1-yloxy)benzene (CAS 4039-86-5 analog)

  • Synonyms: Allyl 4-chlorophenyl ether, 1-chloro-4-prop-2-enoxybenzene
  • Molecular Formula : C₉H₉ClO
  • Molecular Weight : 168.62 g/mol
  • Key Differences: Features an allyloxy group (-OCH₂CH=CH₂), which introduces a reactive double bond for polymerization or electrophilic additions.
  • Applications: May serve as a monomer in polymer chemistry or a precursor for allylation reactions .

1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2)

  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.64 g/mol
  • Key Differences: Substitutes the 4-propoxy group with a methoxy group (-OCH₃) and introduces a chloroethyl chain at the 1-position. Methoxy’s electron-donating nature contrasts with the electron-withdrawing propoxy group in the target compound.

Structural and Functional Analysis

Substituent Effects

Property This compound 1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene 1-Chloro-4-(prop-2-en-1-yloxy)benzene 1-(1-Chloroethyl)-4-methoxybenzene
Electron Effects Propoxy (moderate -I effect) Propargyloxy (strong -I due to sp hybridization) Allyloxy (mild -I, resonance possible) Methoxy (+M/-I mix)
Steric Bulk High (2-methyl group) Moderate Low Moderate (chloroethyl chain)
Reactivity Likely stable, limited conjugation High (alkyne reactivity) Moderate (allylic reactivity) Flexible (SN2/elimination pathways)

Q & A

Q. What synthetic routes are recommended for 1-Chloro-2-methyl-4-propoxybenzene, and how can reaction efficiency be evaluated?

Methodological Answer: The synthesis of halogenated aromatic ethers typically involves alkylation or nucleophilic substitution. For example, cesium carbonate (Cs₂CO₃) can act as a base in alkylation reactions, as demonstrated in the synthesis of analogous compounds like 1-(3,3-dimethylpentynyl)-4-chlorobenzene, achieving yields up to 78% under mild conditions . Reaction efficiency should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track by-product formation. Purification via column chromatography (e.g., silica gel with pentane) is recommended to isolate the target compound .

Q. Table 1: Illustrative Reaction Conditions for Halogenated Aromatic Ether Synthesis

CatalystTemp (°C)SolventYield (%)Key TechniqueReference
Cs₂CO₃80CH₂Cl₂78Column Chromatography
K₂CO₃100DMF65GC-MS Monitoring

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹, C-O-C stretch at ~1200 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals substituent positions (e.g., aromatic protons and propoxy methyl groups), while ¹³C NMR confirms carbon environments .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for precise mass confirmation .

Q. What safety protocols are critical when handling chlorinated aromatic compounds in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for volatile compounds .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated organics. Neutralize reactive intermediates before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer: Employ statistical design of experiments (DoE) to evaluate variables (e.g., catalyst loading, temperature). For example, quantum chemistry-based QSPR models (Quantitative Structure-Property Relationship) predict optimal conditions by correlating molecular descriptors with reaction outcomes . Advanced techniques like flow chemistry may enhance reproducibility and reduce side reactions .

Q. How can researchers resolve contradictions in spectral data across studies?

Methodological Answer:

  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to confirm peak assignments .
  • Meta-Analysis : Cross-reference data from peer-reviewed databases (e.g., NIST Chemistry WebBook) while accounting for solvent effects or instrumentation differences .
  • Collaborative Verification : Share raw spectral data via open-access platforms to enable reproducibility checks .

Q. How to assess ecological risks of this compound when toxicity data is unavailable?

Methodological Answer:

  • Predictive Modeling : Use QSPR or read-across methods to estimate properties like bioaccumulation potential (logP) or biodegradability from structurally similar compounds (e.g., 1-Chloro-2,4-dinitrobenzene) .
  • Tiered Testing : Start with in vitro assays (e.g., Daphnia magna acute toxicity) before proceeding to chronic studies .

Q. What strategies are effective for designing derivatives with enhanced photostability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) to reduce electron density and inhibit photodegradation .
  • Steric Shielding : Bulky groups (e.g., tert-butyl) at ortho positions can protect reactive sites from UV exposure .

Q. Table 2: Example Photostability Modifications for Halogenated Aromatics

DerivativeModificationPhotostability ImprovementReference
4-Nitro AnalogNO₂ at para position40% reduction in degradation rate
2-tert-Butyl DerivativeBulky ortho group60% enhanced UV resistance

Q. How can researchers address challenges in literature retrieval for structurally similar compounds?

Methodological Answer:

  • Semantic Enrichment : Use IUPAC nomenclature and CAS registry numbers to avoid ambiguities (e.g., distinguishing this compound from 1-Chloro-4-fluorobenzene) .
  • Database Filters : Apply Markush structure searches in platforms like PubChem or Reaxys to identify relevant derivatives .

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